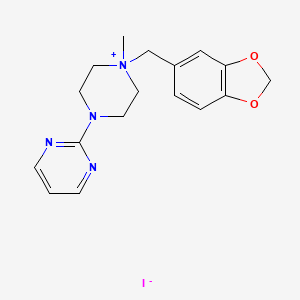![molecular formula C19H20O6 B14705058 Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- CAS No. 15403-39-1](/img/structure/B14705058.png)
Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal structure.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired spirocyclic structure. The process often includes steps such as recrystallization and distillation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism by which Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the spirocyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic structure but with different substituents.
Pentaerythritol bisacetal: Another spirocyclic compound with acetal groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Used as a crosslinking agent in polymer chemistry
Uniqueness
Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- is unique due to its combination of phenolic groups and spirocyclic structure, which imparts both reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical properties .
Propiedades
Número CAS |
15403-39-1 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[3-(4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H20O6/c20-15-5-1-13(2-6-15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-3-7-16(21)8-4-14/h1-8,17-18,20-21H,9-12H2 |
Clave InChI |
YAKHVJDQSISJOS-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)C3=CC=C(C=C3)O)COC(OC2)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


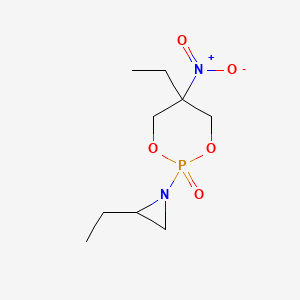
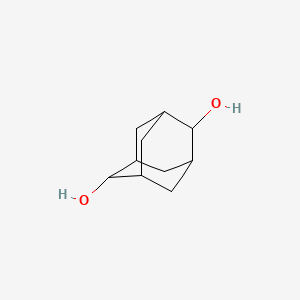

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
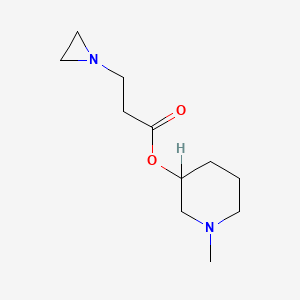

![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
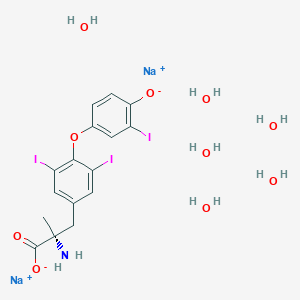
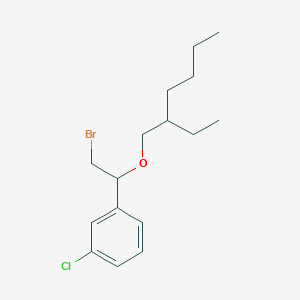
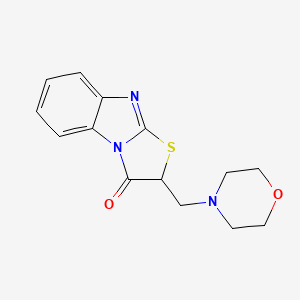


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
